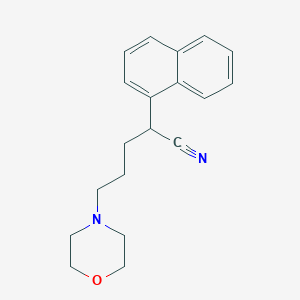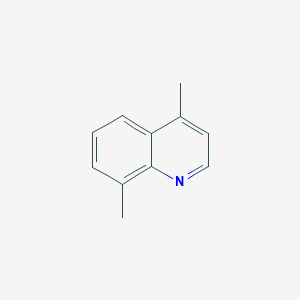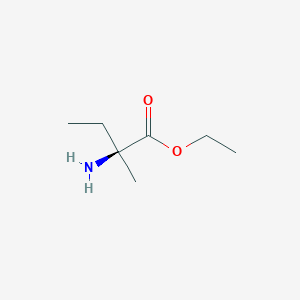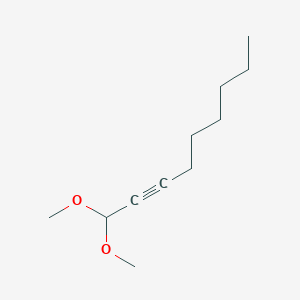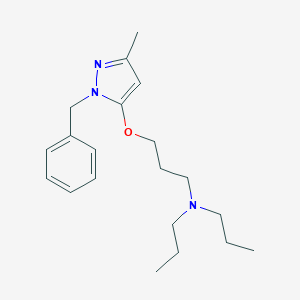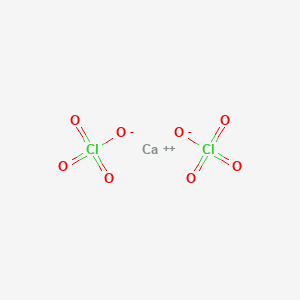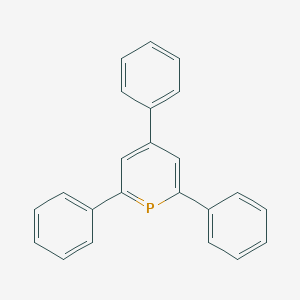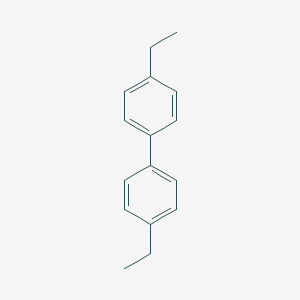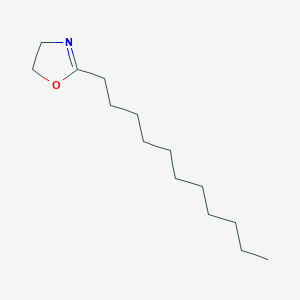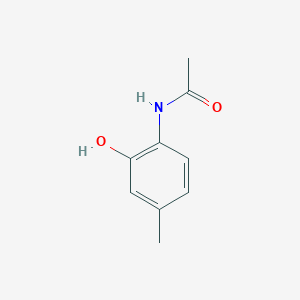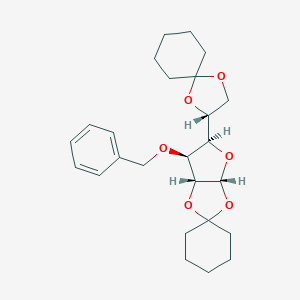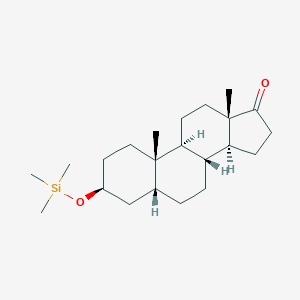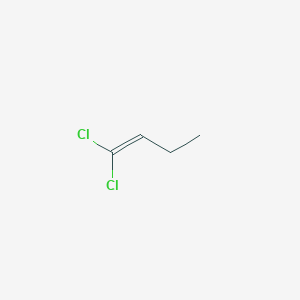
Dichlorobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of chlorinated hydrocarbon that is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of dichlorobutene is not fully understood. However, it is known to interact with various biological molecules such as proteins and nucleic acids. It is believed that dichlorobutene can form covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Dichlorobutene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain types of cells, including cancer cells. It can also cause DNA damage and induce oxidative stress in cells. However, the exact mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorobutene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is important to note that dichlorobutene can be hazardous to handle and requires proper safety precautions.
Direcciones Futuras
There are several future directions for research on dichlorobutene. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested that dichlorobutene could be used as a tool for studying the structure and function of biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of dichlorobutene and its mechanism of action.
Conclusion
In conclusion, dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of organic compounds and has been studied for its potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Métodos De Síntesis
Dichlorobutene can be synthesized through the chlorination of butene. This process involves the addition of chlorine gas to butene in the presence of a catalyst such as aluminum chloride or iron chloride. The resulting product is a mixture of different isomers of dichlorobutene, which can be separated using various purification techniques.
Aplicaciones Científicas De Investigación
Dichlorobutene has been extensively studied for its potential applications in various fields of science. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Its unique properties also make it a useful reagent in organic synthesis reactions.
Propiedades
Número CAS |
11069-19-5 |
|---|---|
Nombre del producto |
Dichlorobutene |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clave InChI |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
SMILES canónico |
CCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
